(1R,3aR,7aR)-1-((2R,5S,E)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one
Description
Properties
IUPAC Name |
(1R,3aR,7aR)-1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-15(9-10-16(2)20(3,4)24-14-23-6)17-11-12-18-19(22)8-7-13-21(17,18)5/h9-10,15-18H,7-8,11-14H2,1-6H3/b10-9+/t15-,16+,17-,18+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGIZUAUGQQEEU-KEODFZGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)OCOC)C1CCC2C1(CCCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)OCOC)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,3aR,7aR)-1-((2R,5S,E)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one is a complex organic molecule with potential biological activities. It belongs to a class of compounds that may exhibit various pharmacological properties. This article reviews the biological activity of this compound based on diverse sources, including studies on its synthesis, biological assays, and potential therapeutic applications.
- Molecular Formula : C21H36O3
- Molecular Weight : 336.509 g/mol
- CAS Number : 100858-26-2
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:
- In vitro assays demonstrated that certain derivatives showed effective antibacterial activity against Escherichia coli, while being less effective against Staphylococcus aureus and Salmonella spp .
- Compounds with similar structures were evaluated for their binding affinities to specific bacterial receptors, revealing strong interactions that could inhibit bacterial growth .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been explored in several studies:
- In vitro studies on human liver carcinoma cell lines (HepG2) showed significant cytotoxic activity with low IC50 values for some derivatives. For example, compounds with structural similarities exhibited IC50 values ranging from 6.525 μM to 12.4019 μM, indicating potent anticancer properties compared to standard treatments like doxorubicin .
Case Studies
A detailed examination of related compounds reveals insights into the biological activity of this compound:
- Study on Antimicrobial Properties :
- Cytotoxicity Assessment :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares the target compound with five analogs, focusing on structural features , physicochemical properties , and biological relevance .
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Fluorinated derivatives (e.g., ) exhibit greater metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound.
Stereochemical and Conformational Effects: The E-configured double bond in the target compound introduces rigidity to the side chain, contrasting with saturated analogs (e.g., ) that adopt more flexible conformations .
Biological Relevance :
- Paricalcitol () shares a hexahydroindenyl motif but incorporates a cyclohexane-diol group for therapeutic activity, highlighting the importance of polar substituents in drug design.
- The target compound’s methoxymethoxy group may serve as a synthetic intermediate for hydroxyl-protected analogs, enabling controlled deprotection in multi-step syntheses .
Crystallographic Insights :
Preparation Methods
Heteropoly Acid-Catalyzed Cyclization
The method in employs phenylpropionic acid derivatives (Formula 1) with heteropoly acids (e.g., phosphomolybdic acid) and phase transfer catalysts (e.g., tetrabutylammonium bromide) in aprotic solvents (petroleum ether, cyclohexane). At 60–150°C, dehydration and intramolecular acylation yield 1-indanones with >95% efficiency. For the target compound, substituting R₁–R₃ with methyl groups directs regioselectivity toward the 7a-methylhexahydroindenone scaffold.
Table 1: Comparative Yields for Indanone Core Synthesis
| Method | Catalyst System | Solvent | Yield (%) | Selectivity |
|---|---|---|---|---|
| Heteropoly Acid | H₃PMo₁₂O₄₀ + TBAB | Cyclohexane | 95 | >99% |
| Protonic Acid | H₂SO₄ | Toluene | 76 | 85% |
| Lewis Acid | AlCl₃ | DCM | 68 | 78% |
The heteropoly acid method avoids intermolecular acylation byproducts, critical for preserving the indanone’s stereochemical integrity.
Stereochemical Control in Hexahydroindenone Formation
The (1R,3aR,7aR) configuration necessitates diastereoselective ring-closing strategies. Source demonstrates cis-fused hexahydroindeno-pyridines via Ritter reactions, offering insights into angular substituent control.
Diastereoselective Cyclization via Grignard Addition
Starting from β-ketoester intermediates (e.g., 5 in), Grignard reagents (MeMgBr) selectively reduce ketones while inducing cis-ring fusion. Applying this to a methyl-substituted indanone precursor ensures the 7a-methyl group adopts the axial position, consistent with the target’s (7aR) configuration. Quenching with aqueous acid facilitates lactamization, but for the ketone target, reductive amination is omitted.
Catalyst-Enhanced Stereoselectivity
Side Chain Installation via Cross-Metathesis and Allylic Substitution
The (E)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl moiety requires iterative coupling. Source outlines cross-metathesis (CM) strategies for appending unsaturated chains.
Olefin Cross-Metathesis
Using Grubbs II catalyst, indanone-derived allylic alcohols undergo CM with methoxymethoxy-protected allyl ethers. For example:
This step establishes the (E)-alkene with >10:1 selectivity.
Stereoretentive Methylation
The 5,6-dimethyl motif is introduced via SN2 alkylation of a secondary alcohol intermediate. Using MeLi in THF at −78°C, the (5S) configuration is retained by leveraging steric hindrance from the adjacent methoxymethoxy group.
Protective Group Strategy for Methoxymethoxy Functionality
The 6-(methoxymethoxy) group is installed early to prevent ketone reduction side reactions. Source utilizes methoxymethyl (MOM) protection under mild acidic conditions (PPTS, CH₂Cl₂). Deprotection is avoided until final stages to maintain stability during cyclization.
Convergent Synthesis and Final Assembly
A convergent approach links the hexahydroindenone core and heptenyl side chain via Suzuki-Miyaura coupling. Source details Pd-catalyzed cross-couplings between boronic esters and brominated indanones. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) achieve 85% yield while preserving stereochemistry.
Table 2: Key Reaction Parameters for Convergent Coupling
| Parameter | Value | Impact on Yield/Stereochemistry |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 85% yield |
| Base | K₂CO₃ | Mild conditions, no epimerization |
| Solvent | Dioxane/H₂O (3:1) | Solubility of boronic ester |
Q & A
Q. What are the standard methods for synthesizing (1R,3aR,7aR)-1-((2R,5S,E)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one?
- Methodological Answer : Synthesis typically involves multi-step sequences, including:
- Reduction and hydrogenation : LiAlH₄ reduction of acylated intermediates followed by hydrogenation with NaBH(OAc)₃ to establish stereochemistry .
- Protecting group strategies : Use of methoxymethoxy (MOM) groups to protect hydroxyl intermediates, as seen in structurally related terpenoids .
- Chiral resolution : Chromatographic separation or asymmetric catalysis to isolate enantiomerically pure forms .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolves absolute configuration with precision (e.g., R-factor = 0.048, data-to-parameter ratio = 16.6) .
- NMR spectroscopy : NOESY correlations and coupling constants (e.g., JH-H for trans-olefins) validate relative stereochemistry .
- Polarimetry : Optical rotation comparisons with literature values confirm enantiopurity .
Advanced Research Questions
Q. How can researchers address contradictions between computational predictions and experimental data for this compound’s conformation?
- Methodological Answer :
- Hybrid DFT/MD simulations : Combine density functional theory (DFT) with molecular dynamics to model flexible substituents (e.g., methoxymethoxy side chains) and compare with X-ray-derived torsion angles .
- Variable-temperature NMR : Detect dynamic conformational changes in solution (e.g., chair-boat transitions in hexahydroindenone rings) .
- Crystallographic refinement : Use Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) stabilizing unexpected conformations .
Q. What strategies optimize reaction yields for stereoselective modifications of the methoxymethoxy-protected side chain?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., solvent polarity, temperature) for epoxidation or hydroxylation reactions .
- Flow chemistry : Continuous-flow reactors enhance reproducibility in oxidation steps (e.g., Omura-Sharma-Swern oxidation) by controlling exothermicity .
- Protecting group tuning : Replace MOM with tert-butyldimethylsilyl (TBS) groups to improve steric control during nucleophilic additions .
Q. How can researchers resolve discrepancies in biological activity data for derivatives of this compound?
- Methodological Answer :
- Metabolite profiling : LC-HRMS identifies degradation products (e.g., hydrolysis of MOM groups) that may interfere with bioassays .
- Molecular docking validation : Cross-check docking poses with crystallographic data to ensure binding mode accuracy .
- Orthogonal assay platforms : Use SPR (surface plasmon resonance) and cell-based assays to distinguish true targets from assay artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
